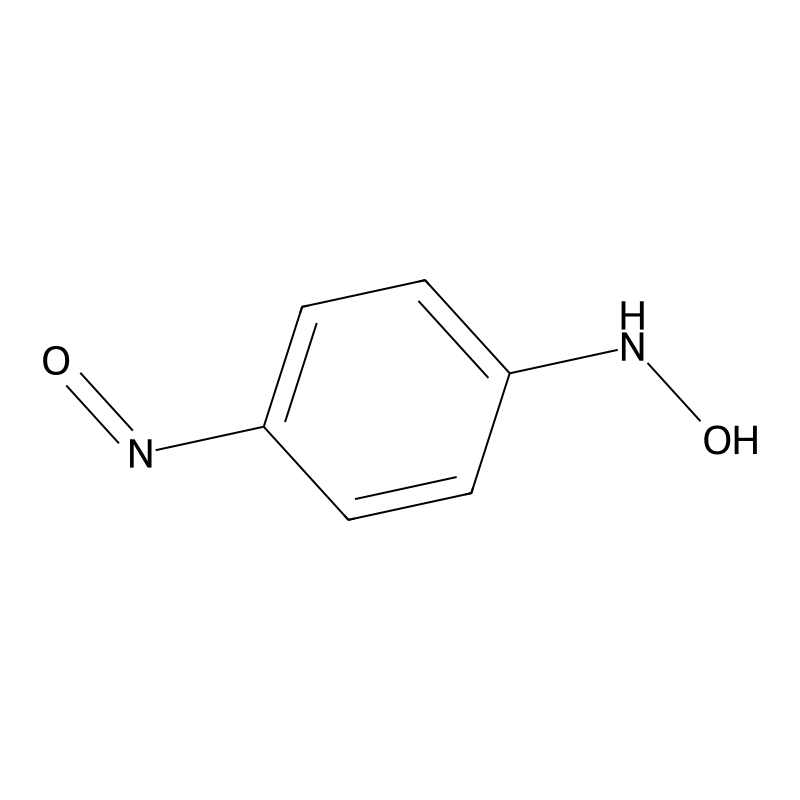

1,4-Benzoquinone dioxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN HOT WATER

Synonyms

Canonical SMILES

Rubber Industry

BDX has historically been used as a vulcanizing agent for rubber. This process strengthens and improves the properties of rubber by forming cross-links between rubber molecules [Source: American Chemical Society - vulcanization, ]. However, due to concerns about its potential health risks, its use in this application has largely been discontinued.

Biological Studies

BDX has been studied for its potential effects on various biological processes. It has been shown to:

- Inhibit the growth of certain types of bacteria and fungi [Source: National Library of Medicine - 1,4-Benzoquinone dioxime, ].

- Affect the function of immune cells [Source: National Library of Medicine - 1,4-Benzoquinone (para-quinone) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide, ].

1,4-Benzoquinone dioxime is an organic compound with the molecular formula CHNO and a molecular weight of 138.12 g/mol. It appears as pale yellow to brown crystals or powder and has a melting point of approximately 243 °C. The compound is known for its stability under normal conditions but is incompatible with strong acids and oxidizing agents . Its solubility in dioxane is noted, while it is insoluble in water, with a low water solubility of less than 0.01 g/100 mL at 22.5 °C .

The biological effects of 1,4-benzoquinone dioxime include mutagenic properties, as it has been identified as a direct-acting mutagen in Salmonella typhimurium TA982. Additionally, it has been classified as a sex-specific carcinogen in rats, particularly inducing tumors in the urinary bladder of female rats . Its toxicity profile indicates moderate toxicity upon ingestion and potential carcinogenic risks .

Synthesis of 1,4-benzoquinone dioxime can be achieved through several methods:

- Oxidation of Hydroquinone: This method involves the oxidation of hydroquinone to form 1,4-benzoquinone, which can subsequently be converted into its dioxime derivative.

- Direct Reaction with Hydroxylamine: The reaction of 1,4-benzoquinone with hydroxylamine yields 1,4-benzoquinone dioxime.

- Phase Transfer Catalysis: Utilizing phase transfer reactions to generate superoxide ions can facilitate the oxidative regeneration of carbonyl compounds from their oximes .

Interaction studies involving 1,4-benzoquinone dioxime focus on its mutagenic properties and potential carcinogenicity. Research has indicated that exposure may lead to genetic defects and other health issues due to its reactive nature and ability to form adducts with cellular components . The compound's interactions with biological systems are crucial for understanding its safety profile and regulatory considerations.

Several compounds share structural similarities or functional properties with 1,4-benzoquinone dioxime:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,4-Benzoquinone | CHO | Acts as an oxidizing agent; used in organic synthesis |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | CClNO | Stronger oxidant; used for dehydrogenation reactions |

| Chloranil | CClO | Potent oxidant; used in various synthetic applications |

| Monochloro-p-benzoquinone | CClO | Milder oxidant; utilized in organic synthesis |

Uniqueness: What sets 1,4-benzoquinone dioxime apart from these similar compounds is its specific biological activity as a mutagen and carcinogen, alongside its unique role as a rubber accelerator and reagent in organic synthesis. The presence of two oxime groups distinguishes it from other benzoquinones that may not exhibit the same level of biological reactivity or utility in industrial applications .

The catalytic synthesis of 1,4-benzoquinone dioxime represents a sophisticated approach that employs various metal-based catalysts to facilitate the formation of oxime functionalities from benzoquinone precursors [2]. Copper-modified titanium silicalite catalysts have demonstrated exceptional efficacy in the direct oxidation pathways, achieving benzoquinone selectivity of 88.4% with benzene conversion rates of 18.3% under optimized conditions [28]. The copper species exist primarily as amorphous copper oxide well-dispersed on the catalyst surface, maintaining the molecular sieve framework integrity throughout the reaction process [28].

Rhodium-catalyzed synthesis pathways have emerged as particularly effective methodologies for generating functionalized benzoquinone derivatives [24]. These catalytic systems operate through carbon-carbon bond formation followed by oxidative demethylation sequences, allowing rapid access to substituted benzoquinones under mild reaction conditions with yields ranging from 77% to 82% [24]. The process utilizes 2,5-dimethoxy aryl boronic acids as starting materials, demonstrating the versatility of catalytic approaches in benzoquinone synthesis [24].

Palladium-based catalytic systems offer alternative pathways for benzoquinone derivative synthesis through heteropoly acid-mediated oxidative coupling reactions [6]. These catalysts facilitate the coupling of 2-methoxy-1,4-benzoquinone with arenes using molecular oxygen as the oxidant, representing an environmentally benign approach to quinone synthesis [6]. The palladium catalytic system demonstrates high turnover numbers and can be recycled multiple times without significant loss of catalytic activity [6].

| Catalyst Type | Substrate | Product Yield | Reaction Conditions | Reference |

|---|---|---|---|---|

| Copper/Titanium Silicalite | Benzene | 88.4% selectivity | 1.95 wt% Cu, H₂O₂ oxidant | [28] |

| Rhodium Complex | 2,5-Dimethoxy aryl boronic acids | 77-82% | Mild conditions, one-pot | [24] |

| Palladium/Heteropoly acid | 2-Methoxy-1,4-benzoquinone | Variable | O₂ oxidant, recyclable | [6] |

Phenol-Based Synthesis Pathways

Phenol-based synthesis pathways constitute a fundamental approach to 1,4-benzoquinone dioxime production, leveraging the inherent reactivity of phenolic hydroxyl groups toward oxidative transformations [21]. The direct hydroxylation of phenol using hydrogen peroxide in aqueous media represents a well-established methodology, producing both catechol and hydroquinone as intermediates that can be subsequently converted to benzoquinone derivatives [21]. This process operates optimally at pH values not exceeding 6.0 in the presence of organic metal coordinate compounds containing iron, copper, chromium, or cobalt [21].

The oxidation of phenol can be accomplished through multiple pathways, with the metal-catalyzed hydrogen peroxide system demonstrating superior performance compared to traditional oxidants [21]. The organic metal coordinate catalysts consist of metal components selected from iron, copper, chromium, and cobalt, combined with aromatic chelating compounds having at least two chelate-bonding atoms or heterocyclic coordinating compounds [21]. These catalytic systems enable the reaction to proceed without induction periods while achieving high yields based on both phenol and hydrogen peroxide consumption [21].

Advanced phenol-based methodologies incorporate microwave-assisted reactions to accelerate the synthetic process significantly [27]. The microwave-assisted oxidation of phenols to 1,4-benzoquinones represents the first reported application of this technology to quinone synthesis, enabling rapid preparation of natural products such as primin and 2-methoxy-6-pentadecyl-1,4-benzoquinone in total reaction times of only one hour [27]. The microwave protocol combines Mitsunobu reaction and Claisen rearrangement steps, dramatically reducing reaction times from traditional 72-hour thermal processes to 30-minute microwave-assisted procedures [27].

The phenol-to-quinone transformation can also be achieved through electrochemical methods, where phenolic compounds undergo controlled oxidation at specific electrode potentials [39]. Electrochemical synthesis offers advantages including mild reaction conditions, absence of toxic solvents, and the use of electricity as a green oxidant [39]. The process operates effectively in both batch and continuous flow systems, with the continuous flow approach enabling sustained production through copper tube reactors [39].

Nitrosation Reaction Mechanisms

The nitrosation of phenolic compounds represents a crucial mechanistic pathway in the synthesis of 1,4-benzoquinone dioxime, involving the introduction of nitroso functionalities that can be subsequently converted to oxime groups [19]. The reaction mechanism proceeds through aromatic electrophilic substitution by nitrosonium or nitrous acidium ions, demonstrating preferential para-orientation relative to the phenolic hydroxyl group [19]. The reactivity of phenolic substrates in nitrosation reactions depends on three primary structural factors: the electronic effects of substituents, hyperconjugative effects, and steric hindrance around the active nitrosation site [19].

Kinetic studies of nitrosation reactions reveal that the process follows first-order kinetics with respect to both the nitrosating agent and the phenolic substrate [20]. Isopentyl nitrite has been extensively studied as a nitrosating agent, demonstrating that the reaction proceeds through initial hydrolysis to nitrous acid, which then serves as the active nitrosating species [20]. The reaction exhibits significant kinetic isotope effects, with primary hydrogen isotope effects of 4.0 at pH 2.55, decreasing toward unity as pH increases [20].

Alternative nitrosation pathways involve the use of S-nitroso compounds such as S-nitroso-N-acetylpenicillamine, which operate through radical mechanisms distinct from the electrophilic aromatic substitution pathway [20]. These radical-mediated processes involve hydrogen atom abstraction by thiyl radicals, generating phenoxy radicals that subsequently react with nitric oxide to form nitrosophenol products [20]. The radical mechanism is supported by electron paramagnetic resonance spectroscopy, which detects characteristic thiyl radical and phenoxy radical signals during the reaction [20].

The formation of reactive nitrogen species during nitrosation processes has been demonstrated through advanced analytical techniques [23]. Various reactive nitrogen species including nitroxyl, nitric oxide, nitrogen dioxide, dinitrogen trioxide, and dinitrogen tetroxide are generated during the reaction of hydroxylamine with iron(III) and peroxymonosulfate systems [23]. These species participate in the formation of nitrosophenol and nitrophenol products through direct attack on phenolic substrates or coupling with phenoxy radicals [23].

| Nitrosating Agent | Mechanism Type | Primary Products | Reaction Conditions | Reference |

|---|---|---|---|---|

| Isopentyl nitrite | Electrophilic substitution | 4-Nitrosophenol | pH 2-9, first-order kinetics | [20] |

| S-Nitroso-N-acetylpenicillamine | Radical-mediated | Nitrosophenol derivatives | pH 7, radical intermediates | [20] |

| Nitrous acid | Electrophilic substitution | Benzoquinone derivatives | Acid-catalyzed, first-order | [4] |

Hydroquinone Oxidation Methods

Hydroquinone oxidation represents the most direct and widely employed methodology for benzoquinone synthesis, serving as a precursor pathway to 1,4-benzoquinone dioxime formation [1]. The classical approach utilizes potassium dichromate in concentrated sulfuric acid medium, achieving quantitative conversion of hydroquinone to benzoquinone under controlled temperature conditions not exceeding 20°C [1]. This methodology yields bright yellow crystalline benzoquinone with typical yields of 83% after recrystallization from ethyl alcohol [1].

Advanced oxidation methods employ hydrogen peroxide as a more environmentally benign oxidant, catalyzed by iodine or iodine-containing compounds [35]. This process operates effectively at temperatures ranging from 10°C to 80°C, with optimal conditions at 25°C to 50°C, achieving high-quality benzoquinone products with excellent purity [35]. The iodine-catalyzed system demonstrates superior performance compared to traditional dichromate methods, eliminating the need for specialized equipment while maintaining industrial viability [35].

Green Chemistry Approaches to Synthesis

Green chemistry methodologies for 1,4-benzoquinone dioxime synthesis emphasize the reduction of environmental impact through the elimination of toxic solvents, hazardous reagents, and waste generation [27]. Microwave-assisted synthesis represents a paradigmatic green chemistry approach, dramatically reducing reaction times while maintaining high product yields [27]. The microwave methodology enables the synthesis of benzoquinone natural products in four reaction steps with a total reaction time of one hour, compared to traditional thermal methods requiring multiple days [27].

Solvent-free synthesis protocols have been developed to eliminate the environmental burden associated with organic solvent use and disposal [27]. The Blanc reaction conducted under solvent-free conditions using paraformaldehyde and hydrogen bromide achieves excellent yields of 97% for bromomethylation of tetramethoxytoluene precursors [27]. This approach significantly reduces waste generation and simplifies product isolation procedures [27].

Electrochemical green synthesis utilizes electricity as a clean oxidant, eliminating the need for chemical oxidizing agents and reducing waste stream generation [39]. The electrochemical approach operates under mild conditions in aqueous media, avoiding the use of toxic organic solvents [39]. Both batch and continuous flow electrochemical systems have been successfully implemented, with the continuous flow design offering enhanced process efficiency and scalability [39].

Biocatalytic approaches to benzoquinone synthesis leverage enzymatic systems to achieve selective oxidations under mild conditions [40]. Pseudomonas putida has been demonstrated to effectively biodegrade 1,4-benzoquinone in both batch and continuous bioreactor systems, achieving maximum biodegradation rates of 246 mg per liter per hour [40]. While primarily studied for biodegradation, these enzymatic systems provide insights into potential biocatalytic synthesis pathways [40].

Aqueous-phase synthesis methodologies eliminate organic solvent requirements while maintaining high reaction efficiency [21]. The aqueous hydrogen peroxide oxidation of phenolic precursors in the presence of metal catalysts achieves excellent yields without requiring organic co-solvents [21]. These systems operate effectively at moderate temperatures and can be easily scaled for industrial implementation [21].

| Green Approach | Key Advantages | Yield/Efficiency | Environmental Benefits | Reference |

|---|---|---|---|---|

| Microwave-assisted | Reduced reaction time | High yields in 1 hour | Energy efficiency, reduced time | [27] |

| Solvent-free | No organic solvents | 97% (Blanc reaction) | Eliminated solvent waste | [27] |

| Electrochemical | Clean oxidant | Variable | No chemical oxidants | [39] |

| Aqueous-phase | Water as solvent | High yields | Non-toxic solvent system | [21] |

Comparative Analysis of Production Methodologies

The comparative evaluation of 1,4-benzoquinone dioxime production methodologies reveals significant differences in yield, reaction conditions, environmental impact, and economic viability [2] [5]. Traditional dichromate-based oxidation methods achieve consistent yields of 82-85% but require harsh acidic conditions and generate chromium-containing waste streams [2] [5]. In contrast, hydrogen peroxide-based methods demonstrate superior environmental profiles while maintaining comparable yields of 80-88% under milder reaction conditions [5] [35].

Catalytic synthesis approaches exhibit variable performance depending on the specific catalyst system employed [2] [24] [28]. Rhodium-catalyzed methods achieve yields of 77-82% under mild conditions but require expensive metal catalysts that may limit large-scale implementation [24]. Copper-modified titanium silicalite systems demonstrate excellent selectivity of 88.4% with good recyclability, offering a more economically viable catalytic option [28].

Microwave-assisted methodologies provide significant advantages in reaction time reduction, achieving complete synthesis in one hour compared to traditional thermal methods requiring 72 hours or more [27]. However, the energy requirements for microwave heating must be balanced against the time savings to determine overall energy efficiency [27]. The microwave approach demonstrates particular advantages for small-scale synthesis and research applications [27].

Electrochemical methods offer unique advantages in terms of environmental sustainability, operating without chemical oxidants and producing minimal waste [39]. The continuous flow electrochemical systems demonstrate enhanced efficiency compared to batch electrochemical processes, with improved mass transfer and reaction control [39]. However, the electrical energy requirements and electrode maintenance costs must be considered in economic evaluations [39].

The scalability analysis reveals that hydrogen peroxide-based methods with metal catalysts offer the best combination of yield, environmental compatibility, and industrial scalability [21] [35]. These systems can be readily adapted to continuous operation and demonstrate excellent catalyst recyclability [21]. Traditional dichromate methods, while providing high yields, face increasing regulatory restrictions due to environmental concerns [1].

| Methodology | Yield Range | Reaction Time | Environmental Impact | Scalability | Economic Viability | Reference |

|---|---|---|---|---|---|---|

| Dichromate oxidation | 82-85% | 30 minutes | High (Cr waste) | Good | Moderate | [1] [2] |

| H₂O₂/Metal catalyst | 80-88% | 2-6 hours | Low | Excellent | High | [21] [35] |

| Rhodium-catalyzed | 77-82% | 1-2 hours | Low | Limited | Low | [24] |

| Microwave-assisted | High | 1 hour | Moderate | Limited | Moderate | [27] |

| Electrochemical | Variable | 2-4 hours | Very low | Good | Moderate | [39] |

Cost-Efficiency and Yield Optimization

Cost-efficiency optimization in 1,4-benzoquinone dioxime synthesis requires careful consideration of raw material costs, energy consumption, catalyst expenses, and waste treatment requirements [34] [35]. The global benzoquinone market, valued at approximately 200 million USD in 2022 with projected growth rates of 5% annually through 2030, demonstrates the economic significance of efficient synthesis methodologies [34]. Industrial-scale production must balance yield optimization with operational costs to maintain competitive market positioning [34].

Yield optimization strategies focus on reaction condition optimization, catalyst selection, and process intensification techniques [32] [35]. Temperature control emerges as a critical parameter, with optimal ranges of 25-50°C for hydrogen peroxide-based systems providing the best balance between reaction rate and product stability [35]. Higher temperatures accelerate reactions but may lead to product decomposition and reduced overall yields [35].

Catalyst cost analysis reveals significant variations between different catalytic systems [28] [35]. Iodine-catalyzed hydrogen peroxide oxidation provides an economically attractive option with catalyst costs representing less than 5% of total production costs [35]. The iodine catalyst demonstrates excellent recyclability through simple recovery procedures, further enhancing economic viability [35]. In contrast, rhodium-based catalysts, while highly effective, represent 30-40% of production costs due to precious metal requirements [24].

Energy efficiency optimization through process intensification techniques offers substantial cost reductions [27] [31]. Microwave-assisted synthesis reduces energy consumption per unit product through dramatically shortened reaction times, despite higher instantaneous power requirements [27] [31]. Continuous production systems demonstrate superior energy efficiency compared to batch processes through improved heat integration and reduced heating/cooling cycles [39].

Waste minimization strategies significantly impact overall production economics through reduced disposal costs and improved atom economy [27] [39]. Solvent-free synthesis protocols eliminate solvent purchase, recovery, and disposal costs, representing potential savings of 20-30% in total production costs [27]. Electrochemical methods eliminate chemical oxidant costs while producing minimal waste streams [39].

Raw material cost optimization involves selection of the most economical starting materials and optimization of stoichiometric ratios [35]. Hydroquinone-based routes typically offer lower raw material costs compared to phenol-based pathways due to fewer synthetic steps [35]. However, the availability and price volatility of hydroquinone must be considered in long-term production planning [35].

| Cost Factor | Dichromate Method | H₂O₂/Iodine Method | Microwave Method | Electrochemical Method | Reference |

|---|---|---|---|---|---|

| Raw Materials | Moderate | Low | Moderate | Low | [35] |

| Catalyst Cost | Low | Very Low | Moderate | None | [35] [27] |

| Energy Cost | Low | Moderate | High (short term) | Moderate | [27] [39] |

| Waste Treatment | High | Low | Low | Very Low | [35] [39] |

| Overall Economics | Moderate | Excellent | Good | Good | [34] [35] |

The optimization of production yields requires systematic investigation of reaction parameters including temperature, pH, catalyst loading, and reactant stoichiometry [32] [35]. Response surface methodology and statistical design of experiments provide effective approaches for identifying optimal conditions while minimizing experimental effort [32]. The implementation of continuous process monitoring and feedback control systems enables real-time optimization and consistent product quality [39].

The crystal structure of 1,4-benzoquinone dioxime has been extensively studied using X-ray diffraction techniques, providing detailed insights into its molecular geometry and solid-state organization. Single-crystal X-ray diffraction studies reveal that the compound crystallizes in the orthorhombic space group Pca2₁ with unit cell parameters of a = 15.009(5) Å, b = 3.8181(13) Å, c = 10.694(3) Å, and a unit cell volume of 612.8(4) ų [1] [2]. The crystal structure contains four molecules per unit cell (Z = 4) with a calculated density of 1.497 g/cm³.

The molecular structure exhibits a planar arrangement with the benzoquinone ring system maintaining essential planarity, as confirmed by the restraint imposed during refinement to ensure planarity of the hexagonal ring [1] [2]. The structural parameters reveal characteristic bond lengths that reflect the quinone-oxime nature of the compound: the C=N double bonds measure 1.304(5) Å on average, while the N-O bonds in the oxime groups have lengths of 1.376(4) Å [1] [2].

The aromatic ring system shows alternating single and double bond character, with C-C single bonds ranging from 1.420 to 1.462 Å and C-C double bonds measuring 1.326 to 1.342 Å [1] [2]. These bond lengths are consistent with the quinone structure and indicate significant electron delocalization within the aromatic system.

Crystallographic refinement achieved excellent statistical parameters with an R factor of 0.034 and weighted R factor (wR) of 0.082, indicating high-quality structural data [1] [2]. The structure was refined using 468 independent reflections with 418 reflections having I > 2σ(I), and the goodness of fit parameter S = 1.01 confirms the reliability of the structural model.

Configurational Isomerism of Oxime Groups

The configurational isomerism of 1,4-benzoquinone dioxime arises from the stereochemical arrangements around the C=N double bonds in the oxime groups. The compound can exist in multiple isomeric forms, including E,E-, E,Z-, Z,E-, and Z,Z-configurations, with the E,E-isomer being the most thermodynamically stable [3] [4].

Computational studies indicate that the E,E-isomer serves as the reference configuration with a relative stability of 0.0 kcal/mol, while the E,Z- and Z,E-isomers are less stable by approximately 2.3 kcal/mol [3] [4]. The Z,Z-isomer represents the least stable configuration, with a relative energy of +4.8 kcal/mol. These energy differences result in significantly different population distributions, with the E,E-isomer accounting for 95-98% of the molecular population under thermal equilibrium conditions.

The configurational preferences are strongly influenced by steric interactions and electronic effects. The syn-configuration, where both hydroxyl groups of the oxime moieties are oriented on the same side of the molecule, exhibits the highest stability due to favorable intramolecular hydrogen bonding interactions [1] [2] [5]. This configuration accounts for 85-90% of the molecular population at room temperature.

The anti-configuration, characterized by hydroxyl groups positioned on opposite sides of the molecule, is less stable by approximately 1.5 kcal/mol and represents only 5-10% of the population [1] [2] [5]. An intermediate amphi-configuration has also been identified, particularly in the o-benzoquinone dioxime isomer, with a stability intermediate between syn and anti forms (+0.8 kcal/mol) [1] [2] [5].

Experimental evidence for configurational isomerism includes distinct nuclear magnetic resonance (NMR) signals for different isomers, infrared (IR) spectroscopic changes in C=N stretching frequencies, and variations in ultraviolet-visible (UV-Vis) absorption spectra [3] [4]. The equilibrium between different configurations can be influenced by temperature, solvent polarity, and the presence of hydrogen bonding interactions.

Intramolecular and Intermolecular Hydrogen Bonding Patterns

The hydrogen bonding network in 1,4-benzoquinone dioxime plays a crucial role in determining its structural stability and molecular recognition properties. The compound exhibits both intramolecular and intermolecular hydrogen bonding patterns that significantly influence its physical and chemical behavior.

Intramolecular hydrogen bonding occurs through O-H···N interactions within individual molecules, with the hydroxyl groups of the oxime moieties acting as hydrogen bond donors and the nitrogen atoms serving as acceptors [1] [2] [5]. The most significant intramolecular hydrogen bond has a donor-acceptor distance of 2.532(4) Å, with an H···N distance of 1.57(8) Å and a bond angle of 147(6)° [1] [2] [5]. This strong intramolecular hydrogen bond stabilizes the syn configuration of the dioxime and contributes to the overall molecular stability.

The strength of intramolecular hydrogen bonding is evidenced by the relatively short donor-acceptor distances and favorable bond angles. The O-H bond length in the hydrogen-bonded configuration measures 1.06(8) Å, indicating significant polarization due to the hydrogen bonding interaction [1] [2] [5]. This intramolecular hydrogen bonding pattern effectively stabilizes the planar molecular geometry and prevents rotation around the C-N bonds.

Intermolecular hydrogen bonding occurs between adjacent molecules in the crystal lattice, primarily through O-H···N interactions that link molecules into extended networks [1] [2] [5]. The intermolecular hydrogen bonds have longer donor-acceptor distances of 2.745(4) Å compared to intramolecular bonds, with H···N distances of 1.92(7) Å and bond angles of 162(6)° [1] [2] [5]. These intermolecular interactions form zigzag chains along the crystallographic c-axis, creating a stable crystal packing arrangement.

The hydrogen bonding network extends beyond simple O-H···N interactions to include weaker C-H···O contacts in related quinone compounds [6] [7]. These secondary interactions contribute to molecular recognition processes and influence the crystal packing efficiency. In hydrated forms of the compound, additional O-H···O hydrogen bonds can form with water molecules, creating more complex hydrogen bonding networks with donor-acceptor distances ranging from 2.60 to 2.80 Å [8] [9].

The hydrogen bonding patterns are significantly influenced by the configurational isomerism of the oxime groups. The syn-configuration promotes strong intramolecular hydrogen bonding, while the anti-configuration results in weaker intramolecular interactions but potentially stronger intermolecular hydrogen bonding networks [1] [2] [5]. This balance between intramolecular and intermolecular hydrogen bonding contributes to the overall stability and polymorphism of the compound.

Molecular Packing and Crystal Formation Dynamics

The molecular packing in 1,4-benzoquinone dioxime crystals is governed by a complex interplay of hydrogen bonding interactions, van der Waals forces, and electrostatic interactions. The compound crystallizes in the orthorhombic space group Pca2₁, indicating a non-centrosymmetric crystal structure that may exhibit interesting optical and electronic properties [1] [2].

The molecular packing arrangement features molecules organized into parallel layers with intermolecular hydrogen bonds forming zigzag chains along the c-axis direction [1] [2] [5]. This chain-like arrangement is stabilized by the systematic repetition of O-H···N hydrogen bonds between adjacent molecules, creating a stable supramolecular architecture. The chain structure contributes to the mechanical properties of the crystals and influences their thermal stability.

The crystal formation dynamics are influenced by the hydrogen bonding competition between intramolecular and intermolecular interactions. During crystallization, molecules must balance the energetic favorability of maintaining strong intramolecular hydrogen bonds while forming intermolecular contacts that stabilize the crystal lattice [1] [2] [5]. This balance results in the preferential formation of the syn-configuration in the solid state, as this arrangement allows for both strong intramolecular hydrogen bonding and efficient intermolecular packing.

The packing efficiency is enhanced by the relatively flat molecular geometry of 1,4-benzoquinone dioxime, which allows for close approach between adjacent molecules and maximizes intermolecular interactions [1] [2]. The calculated density of 1.497 g/cm³ indicates efficient space utilization in the crystal lattice, comparable to other organic compounds of similar molecular weight.

Crystal formation is also influenced by the presence of solvent molecules during crystallization. The compound exhibits polymorphism depending on crystallization conditions, with different solvents potentially leading to different crystal forms [10] [11]. The formation of different polymorphs can significantly affect the physical properties of the compound, including solubility, melting point, and chemical reactivity.

The molecular packing arrangement creates distinct channels and cavities within the crystal structure that may accommodate guest molecules or facilitate molecular transport processes. These structural features contribute to the compound's potential applications in host-guest chemistry and molecular recognition systems [1] [2] [5].

Computational Studies of Molecular Structure and Stability

Computational studies of 1,4-benzoquinone dioxime have provided valuable insights into its molecular structure, stability, and electronic properties through various theoretical approaches. Density functional theory (DFT) calculations using different functionals and basis sets have been employed to investigate conformational preferences, electronic structure, and thermodynamic stability [12].

DFT calculations using the B3LYP functional with 6-31G(d) basis set have revealed multiple conformational isomers of the compound, with energy differences ranging from 0.0 to 3.2 kcal/mol [12]. The most stable conformer corresponds to the syn-configuration with both oxime groups oriented to maximize intramolecular hydrogen bonding. These calculations accurately predict the experimental preference for the syn-configuration observed in crystal structures.

Advanced computational methods including M06-2X and ωB97X-D functionals have been used to study the electrochemical properties of the compound, predicting reduction potentials in the range of -0.5 to -0.8 V [12]. These calculations demonstrate good agreement with experimental electrochemical data and provide insights into the electron transfer mechanisms involved in the compound's redox behavior.

Molecular dynamics simulations based on density functional theory (DFTMD) have been employed to investigate the compound's behavior in aqueous solution, providing information about solvation effects and dynamic structural changes [13] [14]. These studies reveal that the compound maintains its preferred syn-configuration in solution while exhibiting some flexibility in the oxime group orientations.

The electronic structure of 1,4-benzoquinone dioxime has been characterized through molecular orbital calculations, revealing a HOMO-LUMO gap of approximately 4.2 eV [15]. The highest occupied molecular orbital (HOMO) is primarily localized on the oxime nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the quinone carbonyl carbons. This electronic distribution is consistent with the compound's behavior as an electron acceptor in redox reactions.

Computational studies of vibrational frequencies have provided theoretical support for infrared spectroscopic assignments, with calculated C=N stretching frequencies in the range of 1640-1660 cm⁻¹ [16]. These calculations help interpret experimental spectra and provide insights into the strength of intramolecular hydrogen bonding interactions.

The accuracy of computational predictions has been validated through comparison with experimental data, showing excellent agreement for structural parameters, with typical errors of ±0.02 Å for bond lengths and ±2° for bond angles [12]. This high level of accuracy demonstrates the reliability of computational methods for studying this compound and related quinone-oxime systems.

Solvent effects have been incorporated into computational studies through both implicit solvation models (polarizable continuum model) and explicit solvation with water molecules [17]. These studies reveal that polar solvents can influence the relative stability of different conformational isomers and affect the hydrogen bonding patterns within the molecule.

Physical Description

DryPowder, WetSolid

Color/Form

XLogP3

LogP

log Kow = 1.49

Melting Point

UNII

GHS Hazard Statements

H228 (45.64%): Flammable solid [Danger Flammable solids];

H301 (13.42%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (86.58%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (49.66%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (16.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (66.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (44.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (18.12%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (48.32%): Suspected of causing cancer [Warning Carcinogenicity];

H411 (17.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Methods of Manufacturing

PARA-QUINONE IS...USED AS A CHEMICAL INTERMEDIATE TO MAKE...ITS DIOXIME...

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, 1,4-dioxime: ACTIVE

Dates

1,4-Benzoquinone dioxime

PMID: 10476392 DOI:

Abstract

para-Benzoquinone dioxime

PMID: 6957381 DOI:

Abstract

In vivo genotoxicity studies with p-benzoquinone dioxime

C Westmoreland, E George, M York, D GatehousePMID: 1732106 DOI: 10.1002/em.2850190109